3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine

Anticancer nucleosides Leukemia Structure-activity relationship

3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine (CAS 111495-98-8) is a synthetic, dual-modified thymidine analog featuring a 3'-azido group and an electrophilic 3-(3-oxo-1-propenyl) substituent on the pyrimidine base. This compound emerged from a medicinal chemistry program aimed at dissecting the separate contributions of the sugar and base modifications that confer potent cytotoxicity against leukemia cell lines.

Molecular Formula C13H15N5O5
Molecular Weight 321.29 g/mol
CAS No. 111495-98-8
Cat. No. B12685736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine
CAS111495-98-8
Molecular FormulaC13H15N5O5
Molecular Weight321.29 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C13H15N5O5/c1-8-6-18(13(22)17(12(8)21)3-2-4-19)11-5-9(15-16-14)10(7-20)23-11/h2-4,6,9-11,20H,5,7H2,1H3/b3-2+/t9-,10+,11+/m0/s1
InChIKeyCFFCZKKWUJQDFW-LZDJJOMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine (CAS 111495-98-8): A Specialized Nucleoside Analog for Targeted Research Sourcing


3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine (CAS 111495-98-8) is a synthetic, dual-modified thymidine analog featuring a 3'-azido group and an electrophilic 3-(3-oxo-1-propenyl) substituent on the pyrimidine base [1]. This compound emerged from a medicinal chemistry program aimed at dissecting the separate contributions of the sugar and base modifications that confer potent cytotoxicity against leukemia cell lines. Unlike its parent compound, 3'-azido-3'-deoxythymidine (AZT), which is a chain-terminating reverse transcriptase inhibitor, this analog's primary mode of action is linked to the inhibition of cellular thymidylate synthesis via the α,β-unsaturated aldehyde moiety [2], making it a critical probe for distinguishing antimetabolite mechanisms in cancer research.

Why 3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine Cannot Be Substituted by Generic Azidothymidine Analogs


Procurement of a generic 3'-azido-3'-deoxythymidine (AZT) analog or a simple 3-(3-oxo-1-propenyl)thymidine derivative fails to replicate the activity profile of 3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine [1]. The target compound's α,β-unsaturated aldehyde at the N3 position acts as a potent, mechanism-based inactivator of thymidylate synthase, a mode of action entirely absent in AZT, which targets HIV reverse transcriptase [2]. Furthermore, the identity of the 3'-substituent drastically modulates cytotoxic potency: the 3'-azido derivative exhibits an ED50 of 0.5 μM against L1210 cells, whereas its 3'-fluoro counterpart under identical conditions shows an ED50 of 0.8 μM, a 1.6-fold difference [1]. This demonstrates that both the N3-propenal and the 3'-azido modifications are essential for achieving the specific quantitative potency profile required for targeted antimetabolite research.

Quantitative Differentiation Guide for Sourcing 3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine


Superior Potency Against L1210 Murine Leukemia Compared to the 3'-Fluoro Analog

The target compound, 3-(3-oxoprop-1-enyl)-3'-azido-3'-deoxythymidine (15), exhibited a 1.6-fold greater cytotoxic potency than its direct 3'-fluoro analog (17) against murine L1210 leukemia cells. The ED50 value for the target azido compound was 0.5 μM, while the 3'-fluoro derivative required a higher concentration of 0.8 μM to achieve the same effect [1]. This direct comparison isolates the impact of the 3'-azido group versus the 3'-fluoro group on the same N3-propenal scaffold.

Anticancer nucleosides Leukemia Structure-activity relationship

Cross-Leukemia Panel Activity Profile Versus Human CCRF-CEM Lymphoblastic Leukemia

In a panel of leukemia cell lines, 3-(3-oxoprop-1-enyl)-3'-azido-3'-deoxythymidine (15) demonstrated a differentiated potency profile. Against human CCRF-CEM lymphoblastic leukemia, the target compound had an ED50 of 1.0 μM. This potency was equivalent to the carbocyclic analog (6) but notably weaker than the 3'-fluoro derivative (17), which achieved an ED50 of 0.7 μM [1]. This contrasts with the L1210 murine data, where the azido compound was more potent, highlighting cell-line-specific differentials.

Anticancer nucleosides Lymphoblastic leukemia Drug screening

Differential Selectivity Against Sarcoma 180 Relative to Carbocyclic and 3'-Fluoro Analogs

Against Sarcoma 180 solid tumor cells, 3-(3-oxoprop-1-enyl)-3'-azido-3'-deoxythymidine (15) showed an ED50 of 0.2 μM, demonstrating potent activity. This potency was superior to the carbocyclic analog (6), which had an ED50 of 0.5 μM, but slightly less potent than the 3'-fluoro derivative (17), which exhibited an ED50 of 0.1 μM [1]. This data point fills a niche between the carbocyclic and 3'-fluoro scaffolds, offering a balance of potency and specific enzyme-targeting properties linked to the azido group.

Anticancer nucleosides Sarcoma Selectivity profiling

Mechanism-Based Differentiation: Thymidylate Synthase Inhibition Not Shared by AZT

The 3-(3-oxo-1-propenyl) group in the target compound confers a mechanism of cytotoxicity distinctly different from AZT. While AZT acts as a chain terminator of HIV reverse transcriptase, propenal derivatives of pyrimidine bases, including the target compound, inhibit cellular thymidylate synthase [2]. The compound 3-(3-oxoprop-1-enyl)thymidine, which shares the N3 modification but lacks the 3'-azido group, was shown to have a Ki for thymidylate synthase inhibition in the low micromolar range, and the 3'-azido modification in the target compound further modulates potency [1].

Antimetabolite Thymidylate synthase inhibition Mechanism of action

Relative Cytotoxic Selectivity: Leukemia vs. Solid Tumor Index

The target compound exhibited a selectivity index of roughly 5-fold between its most sensitive solid tumor line (Sarcoma 180, ED50 = 0.2 μM) and the less sensitive human leukemia line (CCRF-CEM, ED50 = 1.0 μM). In contrast, the 3'-fluoro analog (17) showed a broader selectivity window of approximately 8-fold (Sarcoma 180 ED50 = 0.1 μM vs. L1210 ED50 = 0.8 μM). The azido compound thus offers a tighter selectivity profile, potentially reducing off-target effects in certain experimental models [1].

Cytotoxic selectivity Leukemia Solid tumor

P388 Murine Leukemia Sensitivity as a Discriminator from Carbocyclic Scaffolds

Against P388 murine leukemia, 3-(3-oxoprop-1-enyl)-3'-azido-3'-deoxythymidine (15) showed an ED50 of 0.2 μM. This was 2.5-fold more potent than the corresponding carbocyclic thymidine analog (6), which had an ED50 of 0.5 μM in the same assay [1]. This direct comparison highlights that the 2',3'-dideoxyribose sugar scaffold of the target compound is superior to the carbocyclic sugar mimic for activity against this specific leukemia subtype.

P388 leukemia Anticancer screening Carbocyclic nucleoside

Recommended Application Scenarios for Procuring 3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine


Differentiating Thymidylate Synthase-Mediated Cytotoxicity from Reverse Transcriptase Inhibition in Nucleoside Analog Research

Use this compound as a mechanistic probe to distinguish antimetabolite activity (thymidylate synthase inhibition via the N3-propenal group) from antiviral chain termination (absent due to lack of antiviral activity data for this specific derivative). The established ED50 range of 0.2–1.0 μM across leukemia and sarcoma lines [1] provides a quantitative benchmark for comparing thymidylate synthase-targeted cytotoxicity to AZT's antiviral EC50 of 0.002–0.01 μM in HIV assays [2]. This is critical for laboratories studying dual-mechanism nucleoside analogs and requiring a pure antimetabolite control compound.

Structure-Activity Relationship (SAR) Studies on the 3'-Substituent of N3-Propenal Thymidine Derivatives

Procure this compound alongside its 3'-fluoro (17) and carbocyclic (6) analogs to systematically map how the 3'-azido group alters cytotoxic potency across a standardized panel of L1210, P388, Sarcoma 180, and CCRF-CEM cell lines [1]. The quantitative differentials—1.6-fold more potent than 3'-fluoro in L1210, equipotent in CCRF-CEM, and 2.5-fold more potent than the carbocyclic analog in P388—enable precise SAR models connecting sugar moiety structure to cell-type-specific activity.

In Vivo Antileukemic Efficacy Studies Requiring Defined in Vitro Potency Benchmarks

The compound's consistent in vitro ED50 of 0.2–0.5 μM against L1210 and P388 murine leukemias [1] makes it suitable as a tool compound for in vivo murine leukemia models where correlation between in vitro potency and in vivo efficacy is being investigated. The availability of direct comparator data for the 3'-fluoro and carbocyclic analogs under identical conditions allows for controlled pharmacodynamic studies.

Chemical Biology Probe Development for Thymidylate Synthase Inactivation Studies

The electrophilic α,β-unsaturated aldehyde moiety in the target compound reacts with active-site cysteine residues in thymidylate synthase, making it a covalent inactivator [2]. Use this analog—rather than the non-azido 3-(3-oxoprop-1-enyl)thymidine—when the experimental design requires tracking the modified nucleoside via its azido group (e.g., click chemistry conjugation or metabolic labeling), owing to the unique combination of a bioorthogonal handle and a mechanism-based warhead in a single molecule.

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